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Compound of Interest

Compound Name: (2-Ethoxy-5-fluorophenyl)methanol

Cat. No.: B7901445

Executive Summary

(2-Ethoxy-5-fluorophenyl)methanol (CAS: 1096330-41-4) is a specialized benzyl alcohol
intermediate used primarily in the synthesis of fluorinated pharmaceutical candidates. Its
structural core—a benzene ring substituted with an ethoxy group and a fluorine atom—offers a
unique balance of lipophilicity and metabolic stability. The ethoxy group provides steric bulk and
hydrogen bond acceptance, while the fluorine atom at the 5-position modulates the electronic
density of the ring, often improving metabolic resistance against oxidative metabolism in drug
scaffolds.

This guide provides a technical deep-dive into its properties, synthesis, and characterization,
designed for researchers requiring high-purity inputs for medicinal chemistry campaigns.

Chemical Identity & Structural Analysis[1]
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Property Detail

CAS Number 1096330-41-4

IUPAC Name (2-Ethoxy-5-fluorophenyl)methanol
Molecular Formula CoH11FO2

Molecular Weight 170.18 g/mol

SMILES CCOC1=C(CO)C=C(F)C=C1

InChl Key OLGUJTHKKNSMHU-UHFFFAOYSA-N
Structural Class Fluorinated Benzyl Alcohol

Structural Insight: The molecule features an ortho-ethoxy substituent relative to the
hydroxymethyl group. This proximity can induce an intramolecular hydrogen bond between the
benzylic hydroxyl and the ethoxy oxygen, potentially influencing its solubility profile and
conformation in solution. The fluorine atom at the meta position (relative to the methanol group)
exerts a strong inductive electron-withdrawing effect (-1), deactivating the ring towards
electrophilic aromatic substitution at the adjacent positions.

Physicochemical Profile

The following data aggregates experimental observations with high-confidence computational
models standard in the pharmaceutical industry.

Physical Properties Table
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Property

Value | Description

Note

Physical State

Solid (Low-melting)

Often appears as a white to
off-white crystalline solid or

waxy mass.

Exact experimental value

Melting Point 45-55 °C (Predicted) varies by crystal form; handle

as a low-melting solid.
- ) Predicted based on

Boiling Point ~260 °C (at 760 mmHg)
structure/MW.

Density 1.18 + 0.1 g/cm3 Predicted.

- DMSO, Methanol, DCM, Ethyl High solubility in polar organic
Solubility

Acetate

solvents.

Water Solubility

Low (< 1 mg/mL)

Lipophilic nature limits

aqueous solubility.

pKa

~13.5 (Benzylic OH)

Typical for benzyl alcohols.

Lipophilicity & Drug-Like Properties

e LogP (Calculated): 1.72

« Topological Polar Surface Area (TPSA): 29.46 A[1]

e H-Bond Donors: 1

e H-Bond Acceptors: 2

Application Note: With a LogP near 1.7, this compound possesses optimal lipophilicity for

crossing biological membranes, making it an excellent fragment for fragment-based drug

discovery (FBDD).

Synthetic Accessibility & Purity Profiling
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The synthesis of (2-Ethoxy-5-fluorophenyl)methanol is most reliably achieved via a two-step
sequence starting from commercially available 5-fluoro-2-hydroxybenzaldehyde. This route
avoids over-reduction and allows for easy purification.

Synthesis Workflow (Graphviz)

Step 1: O-Alkylation Yield: ~85% Intermediate: 0°C>RT,20 Step 2: Reduction Yield: ~90% Target:
(Ethyl lodide, K2CO3, DMF) 2-Ethoxy-5-fluorobenzaldehyde (NaBH4, MeOH) (2-Ethoxy-5-fluorophenyl)methanol

5-Fluoro-2-hydroxybenzaldehyde

Click to download full resolution via product page

Caption: Two-step synthesis starting from 5-fluoro-2-hydroxybenzaldehyde involving O-
alkylation followed by aldehyde reduction.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Ethoxy-5-fluorobenzaldehyde

e Setup: Charge a round-bottom flask with 5-fluoro-2-hydroxybenzaldehyde (1.0 eq) and
anhydrous DMF (10 volumes).

» Base Addition: Add Potassium Carbonate (K2COs, 2.0 eq) in a single portion. Stir for 15
minutes at room temperature.

» Alkylation: Dropwise add lodoethane (Ethyl lodide, 1.2 eq).
e Reaction: Heat to 60 °C and stir for 4—10 hours. Monitor by TLC (Hexane:EtOAc 8:1).

o Checkpoint: Starting material (phenol) should disappear; a less polar aldehyde spot
appears.

o Workup: Dilute with water, extract with Ethyl Acetate. Wash organics with brine, dry over
Na=S04, and concentrate.[2]

Step 2: Reduction to (2-Ethoxy-5-fluorophenyl)methanol

o Setup: Dissolve the intermediate aldehyde (from Step 1) in Methanol (10 volumes). Cool to 0
°C.
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e Reduction: Add Sodium Borohydride (NaBHa4, 1.5 eq) portion-wise over 20 minutes.
(Caution: Gas evolution).

o Completion: Allow to warm to room temperature and stir for 2 hours.
o Checkpoint: TLC should show conversion of the aldehyde to a more polar alcohol spot.
e Quench: Quench carefully with saturated NH4Cl solution.

« |solation: Extract with DCM, dry, and concentrate. Recrystallize from Hexane/EtOAC if
necessary.

Analytical Characterization Protocols

Since specific spectral data is often proprietary, the following is a theoretical assignment based
on first principles and analogous structures. This serves as a validation guide for your isolated
product.

Theoretical *H NMR Assignment (400 MHz, CDCIs)
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Shift (6 ppm)

Multiplicity

. . Structural
Integration Assighment

Insight

6.90 - 7.15

Multiplet

Aromatic
protons. The
fluorine coupling
(3J_HF, 4J_HF)

will split these

3H Ar-H

signals

significantly.

4.65

Singlet (or
Doublet)

Benzylic
methylene.
Appears as a
doublet if OH

coupling is

2H Ar-CH2-OH

resolved.

4.05

Quartet (J=7.0
Hz)

Characteristic
ethoxy

2H -O-CH2-CHs
methylene

signal.

2.20

Broad Singlet

Hydroxyl proton.

Shift varies with
1H -OH ]

concentration

and solvent.

1.42

Triplet (J=7.0 Hz)

Characteristic
3H -O-CH2-CHs ethoxy methyl

signal.

HPLC Method for Purity Assessment

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 pm).

¢ Mobile Phase A: Water + 0.1% Formic Acid.

¢ Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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e Gradient: 5% B to 95% B over 10 minutes.
e Detection: UV at 210 nm and 254 nm.

o Retention Time: Expect elution around 6.5-7.5 minutes (moderately lipophilic).

Handling, Stability & Safety
Stability Profile

o Thermal Stability: Stable at room temperature. Avoid prolonged heating >100 °C.

o Reactivity: The primary alcohol is susceptible to oxidation (to aldehyde/acid) and conversion
to alkyl halides (using SOCI2/PBrs). The ethoxy group is stable under standard conditions but
can be cleaved by strong Lewis acids (e.g., BBrs).

o Storage: Store in a tightly sealed container at 2—8 °C. Hygroscopic nature is minimal but
keep dry.

Safety (GHS Classification)
 Signal Word: Warning
» Hazard Statements:

o H315: Causes skin irritation.

o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.

o Precautionary Measures: Wear nitrile gloves and safety glasses. Work in a fume hood,
especially during the alkylation step (ethyl iodide is an alkylating agent).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. chemscene.com [chemscene.com]
o 2. 4-ETHOXY-2-FLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

o To cite this document: BenchChem. [Physicochemical Profiling & Technical Guide: (2-Ethoxy-
5-fluorophenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7901445#physicochemical-properties-of-2-ethoxy-5-
fluorophenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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